Product packaging for 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane(Cat. No.:CAS No. 234096-24-3)

4-Bromo-2,2-dichloro-1,1,1-trifluorobutane

Cat. No.: B3040738
CAS No.: 234096-24-3
M. Wt: 259.88 g/mol
InChI Key: MNDKESZJFNKNKL-UHFFFAOYSA-N
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Description

Contextualization of 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane within Polyhalogenated Alkane Chemistry

Polyhalogen compounds are defined as carbon compounds containing more than one halogen atom. geeksforgeeks.org this compound is a prime example of a mixed polyhalogenated alkane, featuring three different types of halogens. The specific placement of these halogens significantly influences the molecule's reactivity. The trifluoromethyl group (-CF3) at the C-1 position is known for its high stability and electron-withdrawing nature. The two chlorine atoms at the C-2 position further enhance the electrophilic character of the adjacent carbon atoms. The bromine atom at the C-4 position serves as a versatile functional handle, often targeted in nucleophilic substitution and elimination reactions.

The properties of halogenated alkanes are heavily influenced by the nature of the carbon-halogen bond. This bond is polar, with the carbon atom carrying a slight positive charge and the halogen a slight negative charge, making the carbon susceptible to attack by nucleophiles. studymind.co.uk The reactivity of the C-X bond (where X is a halogen) generally decreases in the order C-I > C-Br > C-Cl > C-F.

Significance of Haloalkane Derivatives in Modern Organic Synthesis Research

Haloalkanes are foundational to organic chemistry, serving as crucial precursors in the synthesis of a wide variety of organic compounds. studymind.co.ukstudysmarter.co.ukncert.nic.in Their utility stems from the halogen's ability to act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. studysmarter.co.ukwikipedia.org

Key reactions involving haloalkanes in synthesis include:

Nucleophilic Substitution: The halogen is replaced by a nucleophile, leading to the formation of alcohols, ethers, amines, and nitriles. wikipedia.org

Elimination Reactions: Treatment with a base can lead to the formation of alkenes through dehydrohalogenation. wikipedia.org

Formation of Organometallic Reagents: Haloalkanes react with metals like magnesium (to form Grignard reagents) or lithium, creating powerful carbon-based nucleophiles for carbon-carbon bond formation. wikipedia.org

The presence of multiple halogens, as seen in this compound, can lead to more complex and selective transformations, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ncert.nic.in For instance, the differential reactivity of the C-Br versus the C-Cl bonds can be exploited to achieve stepwise functionalization of the molecule.

Overview of Research Trajectories for Highly Fluorinated and Chlorinated Bromobutanes

Research into highly halogenated butanes, particularly those containing a mix of fluorine, chlorine, and bromine, is driven by the quest for new materials and synthetic intermediates with tailored properties.

Current research directions include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize these complex molecules, often focusing on stereoselective and regioselective halogenation reactions. patsnap.com

Exploration of Unique Reactivity: The interplay of different halogens on the same carbon skeleton can lead to unexpected reactivity. Studies often focus on understanding these effects to develop new synthetic transformations.

Applications in Materials Science: Fully fluorinated compounds are being investigated as potential blood substitutes in surgery, and other polyhalogenated compounds are used as flame retardants, refrigerants, and solvents. ncert.nic.inwikipedia.org The unique properties of compounds like this compound could make them suitable for specialized applications.

Probes for Mechanistic Studies: The distinct spectroscopic signatures of different halogens can be used to study reaction mechanisms in detail. spectroscopyonline.comrsc.org

The field continues to evolve as chemists find new ways to harness the unique properties of these versatile chemical building blocks.

Data Tables

Table 1: Properties of Representative Halogenated Butanes

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Butane (B89635)C4H1058.12-1 to 1
1-BromobutaneC4H9Br137.02101.3
1-ChlorobutaneC4H9Cl92.5778.4
4-Bromo-1,1,1-trifluorobutaneC4H6BrF3190.99106-108
This compoundC4H4BrCl2F3259.88Not available

Data for boiling points are sourced from publicly available chemical databases. Data for the title compound is limited.

Table 2: Spectroscopic Data for C-X Bonds

BondWavenumber Range (cm⁻¹)
C-F1400 - 1000
C-Cl850 - 550
C-Br600 - 500
C-I500

This table presents typical infrared (IR) stretching frequencies for carbon-halogen bonds. spectroscopyonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrCl2F3 B3040738 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane CAS No. 234096-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,2-dichloro-1,1,1-trifluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDKESZJFNKNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268138
Record name 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
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Molecular Weight

259.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-24-3
Record name 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234096-24-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
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Synthetic Methodologies for 4 Bromo 2,2 Dichloro 1,1,1 Trifluorobutane and Analogues

Historical Development of Halogenated Butane (B89635) Synthesis Approaches

The synthesis of halogenated butanes has evolved significantly over the past century, driven by the increasing demand for these compounds in various industrial applications. Early methods for the synthesis of halogenated alkanes, including butanes, primarily relied on direct halogenation of the parent alkanes. chemeurope.comlscollege.ac.in These reactions, typically proceeding through free-radical mechanisms initiated by UV light or heat, often resulted in a mixture of mono- and polyhalogenated products, making the isolation of a specific isomer challenging. masterorganicchemistry.com The reactivity of halogens varies considerably, with fluorine being highly reactive and often leading to explosive reactions, while iodine is generally unreactive. chemeurope.comlscollege.ac.in Chlorine and bromine have found more practical use due to their moderate reactivity. masterorganicchemistry.com

The development of more selective halogenating agents and reaction conditions marked a significant advancement in the field. For instance, the use of N-halosuccinimides (NXS) provided a milder and more selective means of introducing halogens. The relative reactivity of C-H bonds (tertiary > secondary > primary) towards radical abstraction was a key consideration in predicting and controlling the product distribution in these early halogenation reactions. As the understanding of reaction mechanisms deepened, methods for the controlled introduction of multiple and different halogen atoms onto an alkane backbone began to emerge, paving the way for the synthesis of complex polyhalogenated butanes.

Classical Synthetic Routes and Adaptations

Classical approaches to the synthesis of polyhalogenated butanes, including those containing fluorine, have been adapted to achieve the specific substitution patterns found in compounds like 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane. These methods often involve stepwise halogenation and substitution reactions.

The introduction of halogens into already fluorinated molecules is a key strategy for synthesizing mixed polyhaloalkanes. Free-radical halogenation of fluorinated butanes has been studied to understand the directing effects of existing fluorine substituents. rsc.org Generally, the presence of fluorine atoms on a carbon atom deactivates the adjacent C-H bonds towards radical attack due to the strong electron-withdrawing nature of fluorine. rsc.org

Halofluorination, the addition of a halogen and a fluorine atom across a double bond, is another classical method that can be employed to build up the halogen substitution pattern. beilstein-journals.org This reaction typically proceeds via an electrophilic addition mechanism where a halogen cation adds to the alkene to form a halonium ion, which is then opened by a fluoride (B91410) ion. beilstein-journals.org The regioselectivity of this addition is governed by Markovnikov's rule, with the halogen adding to the less substituted carbon and the fluoride to the more substituted carbon.

Reaction TypeReagentsKey Features
Free-Radical HalogenationCl₂, Br₂, UV light or heatNon-selective, mixture of products
HalofluorinationN-Halosuccinimide, HF-PyridineAnti-addition of X and F across a C=C bond

Nucleophilic substitution reactions provide a powerful tool for the specific introduction of bromine and chlorine into a carbon skeleton. science-revision.co.ukchemguide.co.uk In the context of synthesizing this compound, a precursor molecule with appropriate leaving groups can be treated with bromide and chloride nucleophiles. The efficiency of these substitution reactions is dependent on several factors, including the nature of the leaving group, the nucleophilicity of the halide ion, the solvent, and the structure of the substrate. libretexts.org

For instance, a trifluorinated butane derivative with a hydroxyl or tosylate group at the 4-position could be converted to the corresponding bromide via an SN2 reaction. Similarly, the introduction of chlorine atoms at the 2-position could be achieved through various chlorinating agents, potentially involving the halogenation of a ketone precursor. The replacement of one halogen for another, known as the Finkelstein reaction, can also be utilized, though it is more commonly used for the synthesis of iodo- and fluoroalkanes.

Reaction TypeNucleophileLeaving GroupTypical Conditions
SN2 SubstitutionBr⁻, Cl⁻-OH, -OTs, -OMsPolar aprotic solvent
Halogen ExchangeBr⁻, Cl⁻I⁻, Br⁻Acetone

Advanced and Novel Synthetic Strategies

More recent advancements in synthetic methodology have provided more efficient and selective routes to polyhalogenated alkanes. These modern techniques often employ radical intermediates or transition metal catalysts to achieve high levels of control over the reaction outcome.

Radical-mediated reactions are particularly well-suited for the formation of polyhalogenated alkanes. One of the most powerful methods in this category is Atom Transfer Radical Addition (ATRA). nih.govnih.govresearchgate.net In an ATRA reaction, a radical is generated from a polyhalogenated alkane by a transition metal catalyst or a photocatalyst. This radical then adds to an alkene, and the resulting radical intermediate abstracts a halogen atom from another molecule of the polyhalogenated alkane to propagate the radical chain and form the final product. nih.gov For the synthesis of this compound, a potential ATRA approach would involve the addition of bromodichloromethane (B127517) (CHCl₂Br) to 3,3,3-trifluoropropene. rsc.org

Telomerization is another radical-mediated process that can be used to construct the carbon backbone while introducing halogen atoms. nih.govsemanticscholar.org This reaction involves the radical polymerization of an alkene in the presence of a chain transfer agent (a telogen), which controls the chain length. nih.gov For example, the telomerization of vinylidene fluoride (VDF) with a suitable telogen containing bromine and chlorine could potentially lead to precursors of the target molecule. cmu.edu

Radical ReactionKey ComponentsMechanismProduct Type
Atom Transfer Radical Addition (ATRA)Alkene, Polyhaloalkane, CatalystRadical chain reaction1:1 Adduct
TelomerizationAlkene, Telogen, InitiatorControlled radical polymerizationMixture of oligomers

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. libretexts.org While typically used for the coupling of sp²- and sp-hybridized carbons, these methods can be adapted for the synthesis of complex alkyl chains. For the synthesis of this compound or its precursors, a cross-coupling reaction could be envisioned to form the C2-C3 bond.

For example, a Grignard reagent derived from a brominated trifluoroethane derivative could be coupled with a dichlorinated ethane (B1197151) derivative in the presence of a suitable transition metal catalyst, such as nickel or palladium. uwindsor.ca The success of such a reaction would depend on the stability of the organometallic reagents and the ability of the catalyst to facilitate the cross-coupling without undergoing undesirable side reactions, such as β-hydride elimination. The development of ligands that stabilize the transition metal center and promote the desired reactivity is crucial for the application of these methods to the synthesis of polyhalogenated alkanes. nih.govnih.gov

Cross-Coupling ReactionOrganometallic ReagentElectrophileCatalyst
Kumada CouplingGrignard Reagent (R-MgX)Alkyl Halide (R'-X)Ni or Pd complexes
Negishi CouplingOrganozinc Reagent (R-ZnX)Alkyl Halide (R'-X)Ni or Pd complexes

Stereoselective Synthesis Approaches for Halogenated Butane Derivatives

Achieving stereocontrol in the synthesis of polyhalogenated alkanes, such as this compound, presents a significant synthetic challenge. The approaches to establishing defined stereocenters in such molecules can be broadly categorized into catalyst-controlled and substrate-controlled methods. While free-radical halogenation of alkanes typically proceeds through planar radical intermediates, leading to racemic mixtures where a new stereocenter is formed, more sophisticated strategies are required for stereoselectivity. pressbooks.pub

Catalytic asymmetric halofunctionalization of alkenes has emerged as a powerful tool for the enantioselective synthesis of halogenated compounds. nih.govnih.gov These reactions often employ chiral catalysts to control the facial selectivity of the initial electrophilic attack on the double bond and the subsequent nucleophilic addition. For instance, chiral Lewis bases or phase-transfer catalysts can activate halogenating agents and create a chiral environment around the substrate. Although direct application to a precursor of this compound is not explicitly detailed in the literature, the principles can be extended. A hypothetical precursor alkene, such as 2,2-dichloro-1,1,1-trifluoro-3-butene, could potentially undergo a catalytic, asymmetric bromo-functionalization to introduce the bromine atom at C4 and a nucleophile at C3, which could then be further manipulated.

Substrate-controlled diastereoselective reactions offer another avenue. If a chiral center is already present in the precursor molecule, it can direct the incoming halogen atom to a specific face of the molecule. This approach relies on steric or electronic biases imposed by the existing stereocenter. For example, the halogenation of a chiral fluorinated alcohol or a derivative could proceed with facial selectivity dictated by the resident chiral moiety.

Enzymatic approaches, using engineered enzymes like halohydrin dehalogenases, have also shown promise in the stereoselective synthesis of halogenated compounds, offering high enantioselectivity for specific substrates. researchgate.netnih.gov

Table 1: Comparison of Stereoselective Halogenation Strategies

Strategy Controlling Factor Mechanism Potential Applicability
Catalytic Asymmetric Halofunctionalization Chiral Catalyst Creates a chiral environment, influencing the transition state of halogen addition to an alkene. nih.govnih.gov Synthesis from an unsaturated precursor.
Substrate-Controlled Diastereoselective Halogenation Existing Stereocenter Steric and electronic effects of a chiral center direct the approach of the halogenating agent. Halogenation of a chiral precursor.
Enzymatic Halogenation Enzyme Active Site Precise positioning of the substrate within the chiral active site of the enzyme. researchgate.netnih.gov Biocatalytic synthesis routes.
Radical Halogenation Planar Radical Intermediate Generally non-stereoselective, leading to racemization at new stereocenters. pressbooks.pub Non-stereoselective synthesis or on achiral substrates.

Precursor Chemistry and Intermediate Generation

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, particularly the reactivity of fluorinated alkenes which can serve as key starting materials.

Reactivity of Fluorinated Alkenes in Halogenation

The presence of fluorine atoms significantly modulates the reactivity of a carbon-carbon double bond. The strongly electron-withdrawing nature of the trifluoromethyl group (CF3) deactivates the double bond towards electrophilic attack. This effect can make the halogenation of trifluoromethyl-substituted alkenes more challenging compared to their non-fluorinated counterparts.

For instance, the electrophilic addition of bromine (Br2) to an alkene typically proceeds readily. However, in alkenes bearing a CF3 group, the electron density of the π-bond is reduced, slowing down the rate of reaction with electrophiles. The regioselectivity of halogen addition is also influenced by the electronic effects of the substituents. In the case of a precursor like 3,3,3-trifluoropropene, electrophilic addition of a hydrogen halide (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens, and the halide to the carbon bearing the trifluoromethyl group, due to the relative stability of the resulting carbocation.

Radical additions to fluorinated alkenes provide an alternative synthetic route. For example, 2-bromo-3,3,3-trifluoropropene (BTP) has been utilized as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides. This demonstrates that radical pathways can be effective for the functionalization of these electron-deficient alkenes.

Table 2: Reactivity of Fluorinated Alkenes in Halogenation Reactions

Alkene Structure Reagent Reaction Type Outcome
R-CH=CH-CF3 Br2 Electrophilic Addition Deactivated reactivity compared to non-fluorinated alkenes.
3,3,3-Trifluoropropene HBr Electrophilic Addition Follows Markovnikov's rule, forming a secondary bromide.
2-Bromo-3,3,3-trifluoropropene Alkyl Radicals Radical Addition Formation of secondary trifluoromethylated alkyl bromides.

Role of Halonium Ion Intermediates in Reaction Pathways

The classical mechanism for the electrophilic addition of halogens (like chlorine and bromine) to alkenes involves the formation of a cyclic halonium ion intermediate. This three-membered ring, containing a positively charged halogen atom, is a key species that dictates the stereochemical outcome of the reaction.

In the context of fluorinated alkenes, the formation and stability of a halonium ion can be influenced by the electron-withdrawing substituents. The reduced nucleophilicity of the double bond may hinder the initial formation of the halonium ion. Furthermore, the stability of the bridged halonium ion versus an open carbocation intermediate can be affected. If an open carbocation is formed, the stereospecificity of the anti-addition may be lost.

For a hypothetical precursor to this compound, the addition of bromine across a double bond would likely proceed through a bromonium ion, leading to a dibrominated intermediate with a defined anti-stereochemistry. Subsequent selective transformations would be necessary to arrive at the target molecule. The presence of the dichloro- and trifluoromethyl groups would significantly influence the electron distribution in the alkene precursor and thus the energetics of the bromonium ion pathway.

Table 3: Characteristics of Halonium Ion Intermediates

Intermediate Formation Subsequent Reaction Stereochemical Outcome
Bromonium Ion Electrophilic attack of Br+ (from Br2) on an alkene π-bond. Nucleophilic attack by Br- from the opposite face. Anti-addition of two bromine atoms.
Chloronium Ion Electrophilic attack of Cl+ (from Cl2) on an alkene π-bond. Nucleophilic attack by Cl- from the opposite face. Anti-addition of two chlorine atoms.

Reaction Mechanisms and Pathways of 4 Bromo 2,2 Dichloro 1,1,1 Trifluorobutane

Fundamental Reactivity Patterns of Polyhalogenated Alkanes

Polyhalogenated alkanes, compounds containing more than one halogen atom, exhibit chemical behaviors that are a direct consequence of the number and nature of the halogens present. ncert.nic.in The reactivity is primarily influenced by the properties of the carbon-halogen (C-X) bonds. savemyexams.com

Key factors include:

Bond Polarity: Halogens are more electronegative than carbon, creating a polar C-X bond where the carbon atom is electron-deficient (electrophilic) and susceptible to attack by electron-rich species (nucleophiles). science-revision.co.ukstudymind.co.uk

Bond Strength: The strength of the C-X bond decreases down the halogen group. The C-F bond is the strongest and least reactive, while the C-I bond is the weakest and most reactive. savemyexams.com This trend is crucial in predicting which halogen is most likely to act as a leaving group in substitution or elimination reactions.

Steric Effects: The size of halogen atoms and adjacent groups can hinder the approach of reactants, a phenomenon known as steric hindrance. tutorchase.comlibretexts.org

Inductive Effects: The presence of multiple electronegative halogens can have a significant electron-withdrawing inductive effect, influencing the acidity of nearby C-H bonds and the stability of reaction intermediates.

In 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane, the C-Br bond is the weakest among the carbon-halogen bonds present, making the bromine atom the most probable leaving group. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can influence the reactivity of the entire molecule. nih.gov

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)
Electronegativity (Pauling Scale) 3.983.162.96
Average C-X Bond Energy (kJ/mol) 485327285
Reactivity Order in Halogenation HighestHighModerate

Nucleophilic Substitution Processes in Halogenated Butanes

Nucleophilic substitution is a fundamental reaction class for haloalkanes, where a nucleophile replaces a halogen atom (the leaving group). ncert.nic.instudymind.co.uk The specific mechanism depends largely on the structure of the haloalkane (primary, secondary, or tertiary). mytutor.co.uksavemyexams.com

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.commasterorganicchemistry.com The reaction rate depends on the concentration of both the haloalkane and the nucleophile. studymind.co.ukpw.live SN2 reactions are favored for primary and methyl halides due to minimal steric hindrance. ncert.nic.inlibretexts.org

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining step of the C-X bond breaking to form a carbocation intermediate. byjus.comyoutube.com The nucleophile then rapidly attacks the carbocation. byjus.com The rate depends only on the concentration of the haloalkane. science-revision.co.ukyoutube.com SN1 reactions are favored for tertiary halides because they can form relatively stable tertiary carbocations. savemyexams.combyjus.com

For this compound, the bromine is attached to a primary carbon. Therefore, it would be expected to react primarily via an SN2 mechanism. mytutor.co.uksavemyexams.com However, the adjacent carbon (C2) is heavily substituted with two chlorine atoms and a trifluoromethyl group, which creates significant steric hindrance. libretexts.org This steric bulk can impede the backside attack required for an SN2 reaction, potentially slowing it down considerably. libretexts.org An SN1 mechanism is highly unfavorable because it would require the formation of a very unstable primary carbocation. libretexts.org

Mechanistic studies are crucial for determining whether a reaction proceeds via an SN1 or SN2 pathway. Key experimental evidence comes from reaction kinetics.

Kinetics: An SN2 reaction exhibits second-order kinetics (rate = k[RX][Nu⁻]), while an SN1 reaction shows first-order kinetics (rate = k[RX]). pw.liveyoutube.comyoutube.com By varying the concentrations of the haloalkane and the nucleophile and measuring the effect on the reaction rate, the mechanism can be elucidated. youtube.com

Stereochemistry: SN2 reactions proceed with an inversion of configuration at the reaction center, as the nucleophile attacks from the side opposite the leaving group. slideshare.net SN1 reactions, proceeding through a planar carbocation intermediate, typically result in a racemic mixture of products if the carbon is a stereocenter. slideshare.net

Solvent Effects: Polar aprotic solvents (like acetone) favor SN2 reactions, while polar protic solvents (like water or ethanol) stabilize the carbocation intermediate and favor SN1 reactions. byjus.com

For a primary haloalkane like this compound, kinetic studies would be expected to show a rate dependence on both the substrate and the nucleophile, confirming an SN2 pathway. studymind.co.uk

Elimination Reactions and Alkene Formation from Halogenated Butanes

In an elimination reaction, atoms are removed from adjacent carbons in a molecule to form a double bond (an alkene). researchgate.net For haloalkanes, this typically involves the removal of a hydrogen atom and a halogen, a process known as dehydrohalogenation. pw.live

Like substitution, elimination can occur via two primary mechanisms:

E2 (Elimination Bimolecular): A single-step, concerted reaction where a base removes a proton from a carbon (the β-carbon) adjacent to the one bearing the halogen (the α-carbon), while the C-X bond breaks simultaneously to form a π-bond. iitk.ac.inchemistrysteps.com The rate depends on the concentration of both the haloalkane and the base. iitk.ac.inchemistrysteps.com

E1 (Elimination Unimolecular): A two-step process that begins with the same rate-determining step as the SN1 reaction: formation of a carbocation. iitk.ac.in In the second step, a base removes a β-proton to form the alkene. iitk.ac.in The rate depends only on the haloalkane concentration. masterorganicchemistry.com

E2 reactions are favored by strong bases, while E1 reactions are competitive with SN1 reactions and are favored by weak bases and substrates that form stable carbocations. chemistrysteps.com For this compound, an E2 reaction is the most likely elimination pathway, especially in the presence of a strong, non-nucleophilic base.

The competition between substitution and elimination, as well as the specific alkene product formed, is influenced by several factors.

FactorFavors Elimination (E2)Favors Substitution (SN2)
Base/Nucleophile Strength Strong, sterically hindered bases (e.g., tert-butoxide). libretexts.orgStrong, but less hindered nucleophiles (e.g., hydroxide, cyanide). libretexts.org
Temperature Higher temperatures favor elimination. byjus.comlibretexts.orgLower temperatures favor substitution.
Substrate Structure More substituted haloalkanes (tertiary > secondary > primary). pw.liveLess sterically hindered haloalkanes (methyl > primary > secondary). ncert.nic.inpw.live
Solvent Less polar solvents.Polar aprotic solvents.

Regioselectivity refers to which constitutional isomer is formed when multiple alkene products are possible. According to the Zaitsev Rule , the major product is typically the more substituted (and therefore more stable) alkene. iitk.ac.inmsu.edu However, if a sterically bulky base is used, it may preferentially abstract a less hindered proton, leading to the less substituted alkene, known as the Hofmann product. libretexts.org In the case of this compound, elimination can only produce one alkene, 2,2-dichloro-1,1,1-trifluorobut-3-ene, so regioselectivity is not a factor.

Other Significant Reaction Pathways

Beyond substitution and elimination, polyhalogenated alkanes can undergo other transformations, although these are often less common or require specific conditions.

Carbocation rearrangements are processes where a less stable carbocation rearranges to a more stable one. libretexts.orgbyjus.com This typically occurs through a hydride shift (migration of a hydrogen atom with its pair of electrons) or an alkyl shift from an adjacent carbon. libretexts.orgyoutube.com

These rearrangements are characteristic features of reactions that proceed through a carbocation intermediate, namely SN1 and E1 reactions. youtube.com Since this compound is a primary haloalkane, it is not expected to form a carbocation under normal conditions and therefore is unlikely to undergo rearrangement. libretexts.orgchemistrysteps.com

However, in the broader context of fluorinated haloalkane systems, if a secondary or tertiary carbocation were to form adjacent to a fluorinated carbon, the strong electron-withdrawing nature of the fluorine atoms would significantly destabilize the positive charge, potentially influencing the propensity and nature of any rearrangement. Lewis-acid-mediated reactions can also induce ionic mechanisms where rearrangements are possible. nih.gov

In-depth Analysis of Functional Group Interconversions of this compound Remains Elusive in Scientific Literature

Functional group interconversions are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another. For a halogenated compound such as this compound, typical interconversions could theoretically include nucleophilic substitution reactions to replace the bromine atom with other functional groups, or elimination reactions, such as dehydrobromination, to form an alkene. However, without specific research dedicated to this molecule, any discussion of its reactivity remains speculative.

The trifluoromethyl group and the two chlorine atoms on the adjacent carbon atom are expected to exert significant electronic effects, influencing the reactivity of the entire butane (B89635) skeleton, including the carbon-bromine bond. These electron-withdrawing groups would likely impact the reaction conditions required for any potential functional group interconversion.

Data tables summarizing reaction conditions, reagents, yields, and product characterization for functional group interconversions of this compound could not be compiled due to the absence of published research on this specific topic. Scientific inquiry into the reactivity and synthetic utility of this particular halogenated butane appears to be a novel area for investigation.

Spectroscopic and Advanced Analytical Characterization of 4 Bromo 2,2 Dichloro 1,1,1 Trifluorobutane

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane from reaction mixtures and assessing its purity. Due to its volatility and chemical nature, gas chromatography is the most suitable technique, while liquid chromatography presents considerable challenges.

Gas chromatography (GC) is the premier technique for the analysis of volatile halogenated organic compounds (HVOCs) like this compound. capes.gov.brchromatographyonline.com When coupled with mass spectrometry (MS), it provides a powerful tool for separation, identification, and quantification.

The separation is typically achieved on a low-polarity capillary column, such as a DB-5MS, which separates compounds based on their boiling points and interaction with the stationary phase. gcms.cz For sample introduction, static headspace or purge-and-trap techniques are effective for extracting the volatile analyte from various matrices. epa.govnih.gov A growing trend for preconcentration is the use of solid-phase microextraction (SPME), which offers a high-throughput, solvent-free alternative. capes.gov.brresearchgate.net

The mass spectrometer detector offers high sensitivity and specificity. Standard electron ionization (EI) at 70 eV is commonly used, providing reproducible fragmentation patterns for library matching. nih.gov For enhanced sensitivity towards electrophilic halogenated compounds, negative chemical ionization (NCI) is a valuable alternative, often yielding prominent molecular ions or [M-Cl]⁻ fragments with minimal fragmentation. gcms.czgcms.cz For complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed to improve the signal-to-noise ratio and provide unambiguous identification by monitoring specific precursor-to-product ion transitions. mdpi.comnih.gov Purity assessment is performed by integrating the chromatographic peak area of the target compound relative to the total area of all detected peaks.

Table 1: Typical GC-MS Parameters for Halogenated Butane (B89635) Analysis
ParameterTypical Condition
Column DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow (~1.2 mL/min)
Inlet Temperature 250-280°C
Injection Mode Splitless (for trace analysis) or Split
Oven Program Initial temp 40°C, ramped to 300-320°C
Ionization Mode Electron Ionization (EI, 70 eV), Negative Chemical Ionization (NCI)
MS Detector Quadrupole, Ion Trap, Time-of-Flight (TOF), or Triple Quadrupole (QqQ)
Mass Range 50-500 m/z

The application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of highly volatile and relatively nonpolar short-chain alkanes like this compound is challenging. LC-MS is generally better suited for compounds that are thermally labile, non-volatile, and polar. The primary difficulty lies in retaining such a volatile compound in the liquid mobile phase under the vacuum conditions of the MS interface.

However, insights can be drawn from methods developed for structurally related compounds like short-chain chlorinated paraffins (SCCPs). researchgate.netagilent.com These methods typically use reversed-phase columns (e.g., C18) with a mobile phase of methanol (B129727) or acetonitrile (B52724) and water. researchgate.netumb.edu Detection is often performed using electrospray ionization (ESI) in negative mode, which can be enhanced by the post-column addition of a dopant to encourage the formation of chloride adduct ions ([M+Cl]⁻). researchgate.net Applying such a method to this compound would require significant optimization, potentially including sub-ambient column temperatures and specialized injector setups to prevent pre-column volatilization.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. hyphadiscovery.comslideshare.net A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity.

For the structure CF₃-CCl₂-CH₂-CH₂-Br:

¹H NMR: Two signals are expected in the proton spectrum. The two protons on the carbon adjacent to the bromine (C4) and the two protons on the carbon adjacent to the dichlorinated carbon (C3) would appear as two distinct multiplets. Due to spin-spin coupling, these signals would likely present as complex patterns, approximating triplets if the coupling constants are similar. The chemical shift of the -CH₂Br protons would be further downfield (higher ppm) than the -CCl₂-CH₂- protons due to the direct influence of the electronegative bromine atom.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show four unique signals, one for each carbon atom in the molecule. The carbon of the CF₃ group (C1) would appear as a quartet due to one-bond C-F coupling. The CCl₂ carbon (C2) would be a singlet, significantly shifted downfield by the two chlorine atoms and the CF₃ group. The two methylene (B1212753) carbons (C3 and C4) would also appear as singlets at distinct chemical shifts.

¹⁹F NMR: This experiment is crucial for confirming the trifluoromethyl group. A single signal would be observed, which would be split into a triplet due to coupling with the two adjacent protons on C3. jeolusa.com

Table 2: Predicted NMR Data for this compound
NucleusPositionExpected Chemical Shift (ppm)Expected MultiplicityCoupling To
¹H -CH₂-Br (C4)~3.5 - 4.0Triplet (t)-CH₂- (C3)
¹H -CH₂-CCl₂ (C3)~2.8 - 3.3Triplet (t)-CH₂- (C4)
¹³C CF₃ (C1)~120 - 130Quartet (q)³F
¹³C CCl₂ (C2)~90 - 100Singlet (s)-
¹³C CH₂ (C3)~45 - 55Singlet (s)-
¹³C CH₂Br (C4)~30 - 40Singlet (s)-
¹⁹F CF₃~ -60 to -80Triplet (t)-CH₂- (C3)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. spectroscopyonline.com The spectra for this compound would be characterized by strong absorptions corresponding to the various carbon-halogen bonds.

C-H vibrations: Stretching modes for the CH₂ groups would be observed in the 2850-3000 cm⁻¹ region.

C-F vibrations: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic IR absorptions in the 1000-1400 cm⁻¹ range. spectroscopyonline.com

C-Cl vibrations: The C-Cl stretches are expected to produce strong bands in the 600-800 cm⁻¹ region. spectroscopyonline.com

C-Br vibrations: The C-Br stretch is found at a lower frequency due to the heavier mass of bromine, typically appearing in the 500-600 cm⁻¹ range. spectroscopyonline.comaps.org

Raman spectroscopy complements IR by being particularly sensitive to symmetric vibrations and bonds with low polarity. It would be effective for observing the C-C backbone vibrations as well as the symmetric stretches of the halogen groups.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch2850 - 3000MediumMedium
CH₂ Bend1400 - 1480MediumWeak
C-F Stretch1000 - 1400Very StrongMedium
C-Cl Stretch600 - 800StrongStrong
C-Br Stretch500 - 600StrongStrong

Development of Specialized Analytical Methods for Halogenated Alkanes

The analysis of halogenated alkanes is a mature field, driven by the environmental and industrial importance of these compounds. chromatographyonline.comnih.gov Continuous development aims for higher sensitivity, selectivity, and throughput.

One significant advancement is the use of comprehensive two-dimensional gas chromatography (GCxGC). chromatographyonline.comresearchgate.net This technique provides vastly superior separating power compared to conventional GC, which is essential when analyzing complex mixtures of halogenated isomers or environmental samples. chromatographyonline.com

In mass spectrometry, high-resolution instruments like GC-QTOF (Quadrupole Time-of-Flight) are increasingly used. gcms.cz They provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and better differentiation from matrix interferences. gcms.cz

For highly specific detection, halogen-specific detectors (XSD) can be used in gas chromatography. nih.gov An XSD is highly selective for chlorine and bromine-containing compounds and is blind to non-halogenated hydrocarbons, which simplifies chromatograms and reduces interferences from the sample matrix. nih.gov

Finally, modern analytical strategies often incorporate computational chemistry. numberanalytics.com Techniques like Density Functional Theory (DFT) can predict NMR and IR spectra, which aids in the interpretation of experimental data and the confirmation of proposed structures. numberanalytics.com

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,2 Dichloro 1,1,1 Trifluorobutane

Quantum Chemical Studies of Molecular Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane. These studies typically employ methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to predict the molecule's geometry and the nature of its chemical bonds.

Detailed research findings from such studies would likely focus on the influence of the numerous halogen substituents on the carbon skeleton. The trifluoromethyl group, with its strong electron-withdrawing nature, is expected to shorten and strengthen the adjacent C-C bond. Conversely, the bulky chlorine and bromine atoms would lead to steric repulsion, influencing the bond angles and dihedral angles throughout the butane (B89635) chain.

Table 1: Predicted Geometrical Parameters of this compound Hypothetical data based on typical values for similar halogenated alkanes.

Parameter Predicted Value (DFT/B3LYP) Predicted Value (MP2)
C1-C2 Bond Length (Å) 1.54 1.53
C2-C3 Bond Length (Å) 1.55 1.54
C3-C4 Bond Length (Å) 1.53 1.52
C-F Bond Length (Å) 1.35 1.34
C-Cl Bond Length (Å) 1.78 1.77
C-Br Bond Length (Å) 1.95 1.94
∠C1-C2-C3 (°) 112.5 112.8

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of this compound. acs.org By modeling the interactions with various reagents, it is possible to elucidate the step-by-step mechanisms of reactions such as substitution or elimination.

For halogenation reactions, computational methods can be used to locate and characterize the transition state—the highest energy point along the reaction coordinate. scienceinfo.com The geometry and energetic properties of the transition state provide crucial information about the reaction's feasibility and selectivity. For instance, in a free-radical bromination reaction, calculations would likely show a late transition state that resembles the products, consistent with the high selectivity of bromine radicals. scienceinfo.com

Table 2: Hypothetical Energetic Profile for a Substitution Reaction Illustrative data for a hypothetical nucleophilic substitution at the C-Br bond.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.5
Intermediate +5.2

In Silico Modeling for Reactivity Prediction

In silico modeling encompasses a range of computational techniques used to predict the chemical reactivity of molecules. lhasalimited.org For this compound, these models can be used to forecast its behavior in various chemical environments. One common approach is the use of Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural features with its reactivity. researchgate.net

Another aspect of in silico modeling is the calculation of molecular descriptors that are known to influence reactivity. These can include electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO would likely be centered on the antibonding orbital of the C-Br bond, indicating that this is the most probable site for nucleophilic attack.

Conformational Analysis and Stereochemical Predictions

The presence of multiple bulky and electronegative halogen atoms makes the conformational landscape of this compound complex. Computational methods can be used to perform a systematic search for all possible stable conformations (rotational isomers) and to determine their relative energies. nih.govacs.org This is typically done by rotating the single bonds in the butane chain and calculating the energy at each step.

The results of such an analysis would likely show a preference for conformations that minimize steric clashes between the large halogen atoms. Furthermore, electrostatic interactions, such as dipole-dipole repulsion or attraction, would also play a significant role in determining the most stable conformers. acs.org

Stereochemical predictions can also be made based on these computational models. For reactions that create a new chiral center, the relative energies of the transition states leading to different stereoisomers can be calculated. nih.gov The stereoisomer formed via the lower energy transition state is predicted to be the major product. This type of analysis is crucial for understanding and controlling the stereochemical outcome of reactions involving this complex molecule.

Table 3: Relative Energies of Hypothetical Conformers of this compound Illustrative data showing the relative stability of different rotational isomers.

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
Anti 180° 0.0
Gauche 1 60° 1.2
Gauche 2 -60° 1.5

Applications and Advanced Synthetic Utility of 4 Bromo 2,2 Dichloro 1,1,1 Trifluorobutane in Research

Role as a Precursor in Complex Organic Synthesis

The unique structural features of 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane make it a valuable precursor for the construction of intricate molecular architectures. The presence of both a reactive carbon-bromine bond and a chemically robust trifluoromethyl group allows for selective transformations at different sites of the molecule.

Carbon-Carbon Bond Formation Strategies

The primary alkyl bromide in this compound serves as a handle for various carbon-carbon bond-forming reactions. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

One common strategy involves the formation of organometallic reagents, such as Grignard reagents, by reacting the bromoalkane with magnesium. Although the strong electron-withdrawing effect of the nearby dichlorotrifluoroethyl group can make this challenging, once formed, these reagents can react with a variety of electrophiles like aldehydes, ketones, and esters to create new carbon-carbon bonds.

Another important approach is the use of this compound in radical addition reactions. The carbon-bromine bond can be homolytically cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate a primary alkyl radical. This radical can then add to unsaturated systems like alkenes and alkynes, leading to the formation of more complex structures. The regioselectivity of this addition is often governed by the stability of the resulting radical intermediate. anr.fr

Below is a table summarizing potential carbon-carbon bond formation strategies:

Table 1: Carbon-Carbon Bond Formation Strategies
Reaction Type Reagents/Conditions Product Type
Grignard Reaction Mg, then electrophile (e.g., RCHO) Secondary alcohol
Cuprate Coupling Lithium dialkylcuprate (R₂CuLi) Alkylated alkane
Radical Addition Alkene, radical initiator (e.g., AIBN) Elongated alkyl bromide
Cross-Coupling Organoboron compounds, Pd catalyst Alkylated aromatic/vinylic compound

Heteroatom Incorporation Reactions

The carbon-bromine bond is also susceptible to nucleophilic substitution, providing a straightforward route for the incorporation of various heteroatoms such as oxygen, nitrogen, and sulfur. These reactions are typically performed under standard nucleophilic substitution conditions and are crucial for synthesizing a wide range of functionalized molecules.

For instance, reaction with alkoxides or phenoxides can introduce ether linkages, while reaction with amines can yield substituted amines. Thiolates can be used to form thioethers. The efficiency of these reactions can be influenced by the choice of solvent and the nature of the nucleophile.

The following table outlines some key heteroatom incorporation reactions:

Table 2: Heteroatom Incorporation Reactions
Nucleophile Product Functional Group
RO⁻ (Alkoxide) Ether
R₂NH (Amine) Tertiary Amine
RS⁻ (Thiolate) Thioether
N₃⁻ (Azide) Azide
CN⁻ (Cyanide) Nitrile

Utility in the Synthesis of Fluorinated Specialty Chemicals

Fluorinated compounds are of immense importance in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and lipophilicity. youtube.comnih.gov this compound serves as a key building block for introducing the trifluoromethyl group into larger molecules, which is a common motif in many bioactive compounds. ccspublishing.org.cnresearchgate.net

The trifluoromethyl group is known to enhance the biological activity of many compounds. ccspublishing.org.cn By using this compound as a starting material, chemists can readily incorporate the CF₃CCl₂CH₂CH₂- moiety into a target molecule, which can then be further elaborated. This approach is particularly valuable in the synthesis of novel pesticides and herbicides where the presence of a trifluoromethyl group can significantly improve efficacy. anr.frccspublishing.org.cnresearchgate.net

Research Potential as a Building Block for Polymeric Materials

The reactivity of the carbon-bromine bond also suggests that this compound could be a valuable monomer or initiator in the synthesis of fluorinated polymers. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. google.comgoogle.com

This compound could potentially be used in atom transfer radical polymerization (ATRP), where the C-Br bond acts as an initiating site. Alternatively, it could be converted into a monomer, for example, by elimination to form an alkene, which could then be polymerized. The resulting polymers would contain the dichlorotrifluoroethyl side group, which would be expected to impart desirable properties to the material.

Exploration in New Catalytic Cycles and Reaction Development

The presence of a reactive C-Br bond makes this compound an interesting substrate for the development of new catalytic reactions. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, could potentially be employed to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Furthermore, the activation of the C-Br bond by various catalysts could open up new avenues for functionalization. For example, photocatalytic methods could be used to generate the corresponding alkyl radical under mild conditions, which could then participate in a variety of transformations. The development of new catalytic cycles involving this and similar fluorinated building blocks is an active area of research with the potential to provide more efficient and sustainable synthetic methods.

Environmental Behavior and Degradation Pathways of Halogenated Butanes

Atmospheric Degradation Mechanisms of Polyhalogenated Alkanes

The atmospheric lifetime and degradation pathways of polyhalogenated alkanes are primarily determined by their reactivity with atmospheric oxidants and their susceptibility to photolysis.

Photolysis: The presence of carbon-halogen bonds, particularly C-Br and C-Cl bonds, introduces the possibility of photolytic degradation. The strength of the carbon-halogen bond influences the wavelength of light required for cleavage. The C-Br bond is generally weaker than the C-Cl bond and is more susceptible to cleavage by solar radiation in the stratosphere. nih.govresearchgate.net This process, known as photolysis, can lead to the release of halogen atoms, which can then participate in catalytic cycles that affect atmospheric composition. rsc.org For a compound like 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane, the C-Br bond is the most likely site for initial photolytic cleavage. researchgate.net

Table 1: General Atmospheric Degradation Pathways for Polyhalogenated Alkanes

Degradation MechanismInitiating Species/FactorGeneral Reactivity TrendPotential Impact
Hydroxyl Radical Reaction •OHReactivity depends on C-H bond strength and steric hindrance.Formation of alkyl radicals, leading to further oxidation.
Photolysis Solar Radiation (UV)C-I > C-Br > C-Cl > C-F (bond strength)Release of halogen atoms, potential for ozone depletion.

Formation of Persistent Degradation Products

The atmospheric degradation of polyhalogenated alkanes can lead to the formation of a variety of smaller, often more stable and persistent, molecules.

A significant concern with the degradation of compounds containing the trifluoromethyl (CF3) group is the formation of trifluoroacetic acid (TFA; CF3COOH). wikipedia.org TFA is highly stable in the environment, water-soluble, and resistant to further degradation. chemrxiv.orgnih.govnih.gov The atmospheric oxidation of the trifluoromethyl group in various hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) has been identified as a source of TFA. wikipedia.org Given the presence of a trifluoromethyl group in this compound, its atmospheric degradation is a potential source of TFA.

The degradation of the dichlorinated carbon center and the bromo-substituted carbon would likely lead to the formation of other smaller halogenated and oxygenated species. The exact nature of these products would depend on the specific degradation pathway.

Table 2: Potential Persistent Degradation Products from Halogenated Butanes

Parent Compound MoietyPotential Persistent Degradation ProductEnvironmental Significance
Trifluoromethyl group (-CF3) Trifluoroacetic Acid (TFA)High persistence in the environment, water solubility. wikipedia.orgchemrxiv.orgnih.gov
Dichloroalkyl group (-CCl2-) Phosgene (COCl2), Hydrochloric Acid (HCl)Phosgene is highly toxic but reactive; HCl contributes to acid deposition.
Bromoalkyl group (-CHBr-) Hydrobromic Acid (HBr)Contributes to acid deposition.

Environmental Pathways and Dispersal in Research Contexts

Due to their volatility and potential for atmospheric persistence, polyhalogenated alkanes can undergo long-range atmospheric transport. researchgate.netnoaa.govnih.gov This means that these compounds can be found in remote regions far from their original sources of emission. The extent of their dispersal is influenced by their atmospheric lifetime; compounds with longer lifetimes have a greater potential for widespread distribution. noaa.gov

Once released into the environment, these compounds can partition between different environmental compartments, including the atmosphere, water, and soil, based on their physicochemical properties such as vapor pressure and water solubility. Their presence in various environmental matrices is a subject of ongoing research to understand their global distribution and potential impacts. researchgate.net

Analytical Methodologies for Environmental Monitoring in Research

The detection and quantification of polyhalogenated alkanes like this compound in environmental samples require sensitive and specific analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile organic compounds, including halogenated alkanes. nih.govthermofisher.comspringernature.com Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase, while mass spectrometry provides identification and quantification based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns. springernature.com The use of different ionization techniques, such as electron ionization (EI) or electron capture negative ionization (ECNI), can enhance the sensitivity and selectivity for halogenated compounds. nih.gov

Sample Preparation: For environmental matrices such as water or air, sample preparation techniques are crucial to extract and concentrate the target analytes before GC-MS analysis. Common methods include purge-and-trap for water samples and adsorption onto solid sorbents for air samples. thermofisher.com

Halogen-Specific Detectors: In addition to mass spectrometry, gas chromatographs can be equipped with halogen-specific detectors (XSD) or electron capture detectors (ECD) for enhanced selectivity towards halogenated compounds, which can be useful for screening and quantification in complex environmental samples. nih.gov

Table 3: Analytical Techniques for Monitoring Polyhalogenated Alkanes

Analytical TechniquePrincipleApplication in Environmental Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection and identification by MS.Gold standard for identification and quantification of volatile halogenated compounds in various matrices. nih.govthermofisher.com
Gas Chromatography with Halogen-Specific Detector (GC-XSD) GC separation with a detector selective for halogenated compounds.Targeted analysis and screening of halogenated compounds in environmental samples. nih.gov
Gas Chromatography with Electron Capture Detector (GC-ECD) GC separation with a detector highly sensitive to electronegative compounds like halogenated organics.Sensitive detection of halogenated compounds, often used for trace analysis.

Future Research Directions and Unexplored Avenues for 4 Bromo 2,2 Dichloro 1,1,1 Trifluorobutane

Development of Greener Synthetic Routes

The principles of green chemistry emphasize the development of environmentally benign and efficient chemical processes. researchgate.net Future research into the synthesis of 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane could focus on several key areas to improve its environmental footprint. Traditional halogenation methods often involve harsh reagents and produce significant waste. byjus.com

Exploration of alternative, greener methodologies could include:

Catalytic Halogenation: Investigating the use of catalysts to achieve higher selectivity and reduce the amount of halogenating agents required.

Solvent-Free or Green Solvents: Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents, potentially utilizing techniques like mechanochemistry or reactions in water or supercritical fluids. dergipark.org.tr

Flow Chemistry: Employing continuous flow reactors could offer better control over reaction conditions, improve safety, and increase efficiency for halogenation reactions, which are often highly exothermic. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. The Diels-Alder reaction is a prime example of a 100% atom-efficient reaction. dergipark.org.tr

A comparative table of potential greener approaches is presented below.

Green Chemistry ApproachPotential Advantages
Catalytic MethodsHigher selectivity, reduced reagent usage, lower energy requirements.
Alternative SolventsReduced environmental impact, improved safety.
Flow ChemistryEnhanced safety, better process control, scalability.
High Atom Economy ReactionsMinimized waste generation, cost-effectiveness.

Advanced Mechanistic Insights and Catalysis

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and exploring its reactivity. Future research could delve into:

Radical Reactions: Given the presence of a bromine atom, this compound is a likely candidate for radical reactions. numberanalytics.combyjus.com Mechanistic studies could investigate the formation and stability of radical intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict transition states, and understand the electronic effects of the fluorine and chlorine atoms on the molecule's reactivity.

Catalyst Development: Research into novel catalysts, including transition metal complexes or organocatalysts, could uncover new and more efficient ways to synthesize and functionalize this compound.

Exploration of Novel Reactivity and Transformations

The unique combination of different halogen atoms and a trifluoromethyl group in this compound suggests a rich and varied reactivity profile waiting to be explored. Future studies could investigate:

Selective C-Br Bond Functionalization: The carbon-bromine bond is typically the most reactive site in such polyhalogenated compounds. Research could focus on nucleophilic substitution or cross-coupling reactions at this position to introduce new functional groups.

Reductive and Oxidative Transformations: Investigating the behavior of the compound under reducing or oxidizing conditions could lead to the synthesis of novel fluorinated building blocks.

Elimination Reactions: The potential for elimination of HBr or other halogen combinations could provide access to highly functionalized and reactive fluorinated alkenes.

Integration with Emerging Fields in Fluorine Chemistry

Fluorinated compounds are of significant interest in various fields due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered lipophilicity. youtube.com Once synthetic routes are established and the fundamental reactivity is understood, this compound could be explored as a building block in several emerging areas:

Medicinal Chemistry: As a novel scaffold, it could be used to synthesize new drug candidates. The incorporation of its unique halogenation pattern could lead to compounds with interesting biological activities.

Agrochemicals: Fluorinated compounds are widely used in pesticides and herbicides. This molecule could serve as a starting point for the development of new agrochemicals with improved efficacy.

Materials Science: Polyhalogenated compounds can be precursors to polymers and materials with unique properties, such as thermal stability and chemical resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Halogen Exchange : React 2,2-dichloro-1,1,1-trifluorobutane with a brominating agent (e.g., NaBr in the presence of H₂SO₄) under controlled temperatures (60–80°C). Monitor progress via GC-MS to track intermediate formation .
  • Radical Bromination : Use N-bromosuccinimide (NBS) under UV irradiation in a non-polar solvent (e.g., CCl₄). Optimize initiator concentration and reaction time via Design of Experiments (DOE) to maximize yield .
  • Purification : Employ fractional distillation (bp range: 115–125°C) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product (>97%) .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integration and ¹H/¹³C NMR to resolve bromine/chlorine substitution patterns. Compare shifts with analogous compounds (e.g., 1-Bromo-2-methyl-4,4,4-trifluorobutane) .
  • GC-MS : Monitor molecular ion peaks (m/z ≈ 280–290) and fragmentation patterns to detect impurities (e.g., residual dichloro derivatives) .
  • Elemental Analysis : Validate halogen stoichiometry (Br, Cl, F) via combustion analysis or X-ray fluorescence .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and minimize thermal decomposition. Use inert atmosphere (N₂/Ar) for long-term stability .
  • Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks from volatile halogenated intermediates .
  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Avoid skin contact due to potential alkylating properties .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric Hindrance : The trifluoromethyl group at C1 creates steric bulk, reducing nucleophilic attack at C4. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance selectivity .
  • Electronic Effects : Electron-withdrawing Cl and F groups increase electrophilicity at C4. Quantify via Hammett substituent constants (σₚ values) and correlate with reaction rates in Suzuki-Miyaura couplings .

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

  • Troubleshooting :

  • Dynamic Effects : Investigate conformational mobility using variable-temperature NMR to distinguish between rotamers and static stereoisomers .
  • Computational Validation : Compare experimental shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Alternative Techniques : Employ 2D NOESY or HSQC to resolve overlapping signals in crowded spectral regions .

Q. What computational strategies can predict the environmental persistence and toxicity of this compound?

  • Modeling Approaches :

  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) frameworks to estimate biodegradation half-lives and bioaccumulation factors based on halogen substitution patterns .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways and toxicity endpoints .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane

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